molecular formula C12H18ClN3 B1423922 6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine CAS No. 1220033-20-4

6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine

Cat. No.: B1423922
CAS No.: 1220033-20-4
M. Wt: 239.74 g/mol
InChI Key: OGDJIHRXJZFUGC-UHFFFAOYSA-N
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Description

“6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine” is a chemical compound with the molecular formula C12H18ClN3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C12H18ClN3 . The exact structure would require more detailed information or computational chemistry analysis.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including structures like 6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. They are integral components of DNA and RNA, making them essential for various biological functions. Researchers have explored these derivatives extensively, particularly for their potential as anti-Alzheimer's agents, given their non-toxic nature and ease of synthesis. The structural activity relationship (SAR) studies have shown that modifications in the pyrimidine scaffold can lead to significant advancements in pharmacological profiles, especially in neurological disorder treatments (Das et al., 2021).

Tautomerism and Molecular Interactions

The study of tautomerism, particularly in nucleic acid bases like pyrimidines, is essential for understanding the molecular interactions and stability of these compounds. Changes in environmental conditions can lead to shifts in tautomeric equilibria, affecting the biological functions of nucleic acids. Research in this area provides insights into the fundamental mechanisms of genetic mutations and the role of pyrimidine derivatives in biological systems (Person et al., 1989).

Biochemical and Physiological Significance

Pyrimidine nuclei have shown a wide array of biological activities, from antimicrobial to antihypertensive effects. The position of substituents on the pyrimidine nucleus significantly influences these activities, providing a vast scope for developing new therapeutic agents. This versatility makes compounds like this compound valuable for synthesizing new drugs with targeted biological activities (Natarajan et al., 2022).

Optoelectronic Materials

Pyrimidine derivatives are also prominent in the field of optoelectronic materials due to their luminescent properties. Incorporating pyrimidine and quinazoline scaffolds into π-extended conjugated systems has opened new avenues for creating innovative materials for electronic devices and sensors. These derivatives have been used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, demonstrating the versatility of pyrimidine structures in applications beyond medicinal chemistry (Lipunova et al., 2018).

Analytical and Environmental Applications

Pyrimidine derivatives have applications in analytical chemistry, particularly in understanding soil organic matter (SOM) through analytical pyrolysis. This technique provides valuable insights into the composition and functionality of SOM, aiding in environmental conservation and agricultural practices. The versatility of pyrimidine derivatives in analytical methods underscores their importance in environmental science research (Leinweber & Schulten, 1999).

Properties

IUPAC Name

6-chloro-N-cyclohexyl-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-2-16(10-6-4-3-5-7-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDJIHRXJZFUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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